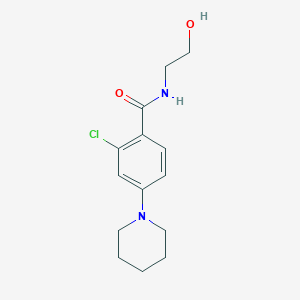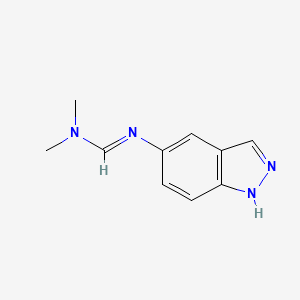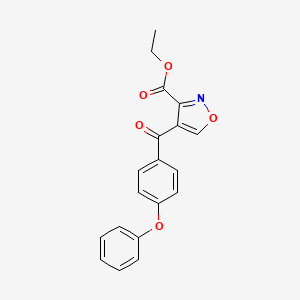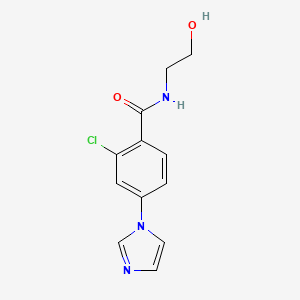
6-(2,2-Dimethyl-propionylamino)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-propionic acid is a branched-chain carboxylic acid. It’s also known as Pivalic acid . Nicotinic acid, also known as Niacin, is a pyridinecarboxylic acid and an essential nutrient in our diet.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 2,2-Dimethyl-propionic acid is available and can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. For 2,2-Dimethyl-propionic acid, it undergoes the characteristic reactions of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. For 2,2-Dimethyl-propionic acid, its molecular weight is 102.1317 .Applications De Recherche Scientifique
Vasorelaxation and Antioxidation Properties
One study elucidated the structure-activity relationships of thionicotinic acid derivatives, closely related to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. These compounds, including 6-hydroxynicotinic acid, showed potential vasorelaxant and antioxidant properties. The study found that these compounds exert maximal vasorelaxation in a dose-dependent manner and have significant antioxidant properties. This suggests a potential for development as therapeutics for conditions related to vascular relaxation and oxidative stress (Prachayasittikul et al., 2010).
Metabolic Pathways
Another research focused on the anaerobic degradation of nicotinic acid. It identified 6-hydroxynicotinic acid as an intermediate breakdown product in the metabolism of nicotinic acid by certain Clostridium species. This study is significant for understanding the metabolic pathways and potential biotechnological applications of nicotinic acid derivatives (Tsai & Stadtman, 1971).
Receptor Interaction
Research has identified that nicotinic acid, the core structure of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, interacts with specific receptors like GPR109A, impacting lipid levels. Understanding these interactions is crucial for developing treatments for dyslipidemia (Tunaru et al., 2003).
Synthesis and Structural Studies
A study explored the synthesis and structure of 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, a compound structurally similar to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This research is vital for understanding the chemical properties and potential pharmaceutical applications of these compounds (Youngdale & Oglia, 1985).
Herbicidal Activity
Nicotinic acid derivatives have been studied for their potential herbicidal activity. A study synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid and evaluated their herbicidal efficacy. Such research could lead to the development of new herbicides based on nicotinic acid derivatives (Yu et al., 2021).
Propriétés
IUPAC Name |
6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYRUYZQOXLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640086 |
Source


|
| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethyl-propionylamino)-nicotinic acid | |
CAS RN |
898561-66-5 |
Source


|
| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)
![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)


![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)